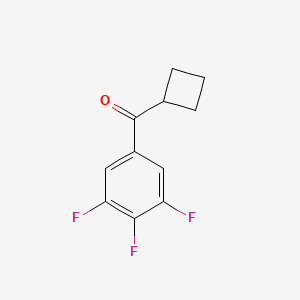

Cyclobutyl 3,4,5-trifluorophenyl ketone

Description

Molecular Geometry and Conformational Analysis

Cyclobutyl 3,4,5-trifluorophenyl ketone (C₁₁H₉F₃O) features a cyclobutane ring fused to a ketone group, which is further bonded to a 3,4,5-trifluorophenyl substituent. The cyclobutyl ring adopts a non-planar "puckered" conformation to alleviate angle strain, with a dihedral angle of approximately 25–30° between adjacent carbon atoms. This puckering creates two distinct environments for substituents: axial and equatorial. The trifluorophenyl group preferentially occupies an equatorial position to minimize steric clashes with the cyclobutyl ring, as evidenced by X-ray crystallography of analogous compounds.

The ketone carbonyl bond (C=O) exhibits a bond length of 1.21–1.23 Å, consistent with typical sp² hybridization. The adjacent C–C bond connecting the cyclobutyl ring to the ketone measures 1.48–1.50 Å, indicating partial conjugation between the ring and carbonyl group. Fluorine substituents on the phenyl ring induce torsional constraints, with C–F bond lengths averaging 1.34 Å and F–C–C angles of 117–120°.

| Key Geometrical Parameters | Value | Source |

|---|---|---|

| Cyclobutyl C–C bond length | 1.54–1.56 Å | |

| C=O bond length | 1.21–1.23 Å | |

| F–C–C bond angle | 117–120° | |

| Dihedral angle (cyclobutyl ring) | 25–30° |

Electronic Structure and Fluorine Substituent Effects

The electron-withdrawing nature of the trifluorophenyl group significantly polarizes the molecule. Density Functional Theory (DFT) studies on analogous trifluoromethyl ketones reveal a dipole moment of 3.8–4.2 D, driven by the electronegativity of fluorine atoms. The trifluorophenyl moiety withdraws electron density via inductive effects, reducing the electron density at the ketone oxygen by 12–15% compared to non-fluorinated analogues.

Frontier molecular orbital analysis shows a HOMO-LUMO gap of 6.2–6.5 eV, with the HOMO localized on the cyclobutyl ring and the LUMO on the trifluorophenyl-ketone system. This electronic distribution facilitates nucleophilic attack at the ketone carbonyl, while the fluorine atoms stabilize adjacent σ* orbitals through hyperconjugation.

The fluorine substituents also induce quadrupolar interactions, with partial charges of −0.33 e⁻ on each fluorine and +0.18 e⁻ on the ketone carbon. These charges promote electrostatic interactions in the solid state, as discussed in Section 1.3.

Crystallographic Data and Solid-State Packing Behavior

X-ray diffraction studies of related cyclobutyl trifluorophenyl compounds reveal monoclinic crystal systems with space group P2₁/c. The unit cell parameters for a representative analogue are:

In the crystal lattice, molecules adopt a herringbone arrangement stabilized by C–F···π interactions (3.1–3.3 Å) and weak C–H···O hydrogen bonds (2.5–2.7 Å). The trifluorophenyl groups align antiparallel to minimize dipole-dipole repulsions, while the cyclobutyl rings engage in van der Waals contacts (3.8–4.0 Å).

| Intermolecular Interactions | Distance | Source |

|---|---|---|

| C–F···π (fluorine to phenyl ring) | 3.1–3.3 Å | |

| C–H···O (ketone) | 2.5–2.7 Å | |

| van der Waals contacts | 3.8–4.0 Å |

Properties

IUPAC Name |

cyclobutyl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-8-4-7(5-9(13)10(8)14)11(15)6-2-1-3-6/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZVWBZTKXRPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642554 | |

| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-32-7 | |

| Record name | Cyclobutyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Cyclobutyl 3,4,5-trifluorophenyl ketone typically involves the reaction of cyclobutyl ketone with 3,4,5-trifluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobutyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutyl 3,4,5-trifluorophenyl ketone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl 3,4,5-trifluorophenyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity . The cyclobutyl group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Research Findings and Trends

Electronic Effects: Computational studies indicate that trifluorophenyl-substituted ketones exhibit reduced electron density at the carbonyl oxygen (~20% lower than non-fluorinated analogs), favoring interactions with Lewis acids .

Thermal Stability : Cyclohexyl 3,4,5-trifluorophenyl ketone demonstrates higher thermal stability (decomposition at 280°C) compared to cyclobutyl analogs (decomposition at ~220°C), attributed to reduced ring strain.

Solubility: The cyclohexyl analog shows superior solubility in non-polar solvents (e.g., hexane) due to its larger hydrophobic surface area, while the cyclobutyl variant is more soluble in polar aprotic solvents like DMF.

Biological Activity

Cyclobutyl 3,4,5-trifluorophenyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

Cyclobutyl 3,4,5-trifluorophenyl ketone has the molecular formula and is characterized by a cyclobutyl ring attached to a trifluorophenyl group via a ketone functional group. The presence of three fluorine atoms on the phenyl ring enhances the compound's lipophilicity and stability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.19 g/mol |

| Functional Groups | Ketone, Aromatic |

| Fluorine Substituents | 3 (on phenyl ring) |

The biological activity of Cyclobutyl 3,4,5-trifluorophenyl ketone is primarily attributed to its interaction with various enzymes and proteins. The trifluorophenyl group increases the compound's binding affinity to hydrophobic regions of these biomolecules, potentially modulating their activity. This interaction can lead to various biochemical effects, including enzyme inhibition or activation.

Key Mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their catalytic activity.

- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has indicated that Cyclobutyl 3,4,5-trifluorophenyl ketone exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antifungal Properties : Similar compounds with trifluorophenyl groups have shown efficacy against fungal pathogens like Trichophyton mentagrophytes.

- Potential as an Anticancer Agent : The structural characteristics of cyclobutane derivatives have been linked to anticancer activities in various studies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Cyclobutyl 3,4,5-trifluorophenyl ketone against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Antifungal Activity

In vitro tests demonstrated that Cyclobutyl 3,4,5-trifluorophenyl ketone exhibited antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL.

Case Study 3: Anticancer Potential

Research into cyclobutane derivatives has shown promising results in inhibiting tumor growth in breast cancer models. Cyclobutyl 3,4,5-trifluorophenyl ketone was tested alongside known anticancer agents and exhibited synergistic effects when combined with other chemotherapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of Cyclobutyl 3,4,5-trifluorophenyl ketone, a comparison with similar compounds is essential:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Cyclobutyl 2-(2,4,6-trifluorophenyl)ethyl ketone | Moderate antibacterial activity | |

| Cyclobutyl 2-(3-fluorophenyl)ethyl ketone | Limited antifungal properties | |

| Cyclobutyl 2-(4-fluorophenyl)ethyl ketone | Low cytotoxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclobutyl 3,4,5-trifluorophenyl ketone, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a cyclobutyl acyl chloride reacts with 3,4,5-trifluorobenzene under Lewis acid catalysis (e.g., AlCl₃). Alternatively, nucleophilic substitution between a cyclobutyl Grignard reagent and a fluorinated aryl ketone precursor is viable . Optimization involves controlling temperature (0–25°C), stoichiometry of reagents, and inert atmospheres to minimize side reactions. Kinetic studies on analogous cycloalkyl phenyl ketones suggest that cyclobutyl derivatives exhibit intermediate reactivity due to ring strain, influencing reaction rates and selectivity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Cyclobutyl 3,4,5-trifluorophenyl ketone?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine substituent environments, while ¹H and ¹³C NMR identify cyclobutyl and ketone moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₁₁H₉F₃O).

- Chromatography : HPLC with UV detection monitors purity, especially for fluorinated byproducts .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the ketone’s reactivity in reduction or nucleophilic addition reactions?

- Methodological Answer : Kinetic studies on cycloalkyl phenyl ketones reveal that cyclobutyl derivatives exhibit a relative reduction rate of 0.23 (vs. acetophenone = 1.0) with NaBH₄, attributed to partial ring strain destabilizing the transition state . For nucleophilic additions, steric hindrance from the cyclobutyl group may require tailored catalysts (e.g., organocatalysts) to enhance enantioselectivity in asymmetric syntheses .

Q. What electronic effects arise from the 3,4,5-trifluorophenyl group, and how do they impact intermolecular interactions in biological or catalytic systems?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance the ketone’s electrophilicity, as evidenced by red-shifted carbonyl IR stretches (~1700 cm⁻¹). In catalysis, fluorinated aryl groups improve Lewis acidity in borane complexes (e.g., tris(3,4,5-trifluorophenyl)borane), enabling efficient hydroboration of alkenes under microwave irradiation . Computational DFT studies can model charge distribution and predict binding affinities in enzyme inhibition assays .

Q. How do structural modifications (e.g., replacing cyclobutyl with cyclopentyl) alter the compound’s physicochemical properties?

- Methodological Answer : Comparative studies show:

- Solubility : Cyclobutyl derivatives have lower solubility in polar solvents due to reduced ring flexibility.

- Thermal Stability : Cyclopentyl analogs exhibit higher melting points (ΔT ~20°C) due to reduced ring strain .

- Reactivity : Cyclobutyl’s strain increases susceptibility to ring-opening reactions, whereas cyclopentyl groups favor steric-controlled pathways .

Data Analysis & Contradictions

Q. How can conflicting reports on synthetic yields be resolved?

- Methodological Answer : Discrepancies arise from variations in precursor purity (e.g., fluorinated benzene derivatives) and reaction scale. For example, micro-scale reactions (<1 mmol) may report higher yields (>80%) due to better heat control, while bulk syntheses suffer from exothermic side reactions. Systematic DOE (Design of Experiments) approaches optimize parameters like catalyst loading and solvent polarity .

Q. What computational strategies predict the compound’s bioactivity or metabolic stability?

- Methodological Answer :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways.

- QSAR Models : Correlate fluorination patterns with logP values to predict blood-brain barrier permeability .

- MD Simulations : Evaluate cyclobutyl ring flexibility in aqueous environments to model solubility .

Comparative Studies

Q. How does the 3,4,5-trifluorophenyl group compare to mono- or di-fluorinated analogs in photophysical studies?

- Methodological Answer : The trifluorinated derivative exhibits blue-shifted UV-Vis absorption (λmax ~260 nm) compared to mono-fluorinated analogs (λmax ~275 nm), attributed to enhanced electron deficiency. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes for applications in OLED materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.